molecular formula C15H17FN4O B2923460 N-[4-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)amino]phenyl]acetamide CAS No. 2415489-69-7

N-[4-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)amino]phenyl]acetamide

Cat. No. B2923460
M. Wt: 288.326
InChI Key: BNXNYUNJSFFYJN-UHFFFAOYSA-N
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Description

N-[4-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)amino]phenyl]acetamide, also known as PF-02341066, is a small molecule tyrosine kinase inhibitor that has been extensively studied for its potential therapeutic applications. This compound was initially developed as a treatment for non-small cell lung cancer (NSCLC) and has since shown promise in the treatment of other cancers and diseases.

Mechanism Of Action

N-[4-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)amino]phenyl]acetamide inhibits tyrosine kinase activity by binding to the ATP binding site of the kinase domain, which prevents ATP from binding and inhibits kinase activity. This leads to the inhibition of downstream signaling pathways that are involved in tumor growth and progression.

Biochemical And Physiological Effects

N-[4-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)amino]phenyl]acetamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. These effects are thought to be mediated through the inhibition of tyrosine kinase activity and downstream signaling pathways.

Advantages And Limitations For Lab Experiments

N-[4-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)amino]phenyl]acetamide has several advantages for use in lab experiments, including its high potency and specificity for tyrosine kinases. However, it also has some limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-[4-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)amino]phenyl]acetamide, including the development of more potent and selective inhibitors, the identification of new targets for inhibition, and the investigation of its potential use in combination with other therapies. Additionally, further studies are needed to better understand the mechanisms of action and potential side effects of this compound.

Synthesis Methods

The synthesis of N-[4-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)amino]phenyl]acetamide involves several steps, including the reaction of 5-fluoro-6-propan-2-ylpyrimidine-4-amine with 4-bromoacetanilide in the presence of a palladium catalyst to form the intermediate compound. This intermediate is then reacted with sodium hydroxide and acetic acid to yield the final product.

Scientific Research Applications

N-[4-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)amino]phenyl]acetamide has been extensively studied for its potential therapeutic applications in the treatment of cancer and other diseases. It has been shown to inhibit the activity of several tyrosine kinases, including c-Met, ALK, and ROS1, which are known to play a role in tumor growth and progression.

properties

IUPAC Name

N-[4-[(5-fluoro-6-propan-2-ylpyrimidin-4-yl)amino]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O/c1-9(2)14-13(16)15(18-8-17-14)20-12-6-4-11(5-7-12)19-10(3)21/h4-9H,1-3H3,(H,19,21)(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXNYUNJSFFYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=NC=N1)NC2=CC=C(C=C2)NC(=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]amino}phenyl)acetamide

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